molecular formula C14H18N2O2 B8092514 Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B8092514
M. Wt: 246.30 g/mol
InChI Key: PNYGZVHTMBPGRA-UHFFFAOYSA-N
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Description

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound that belongs to the class of spirocyclic amino acids. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the synthesis can be initiated by reacting diisopropyl malonate with a suitable electrophile under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from the azaspiro framework exhibit promising anticancer properties. Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate has been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme linked to various cancer types and inflammatory diseases. Inhibiting sEH can modulate pathways involved in tumor growth and metastasis, making it a target for cancer therapy .

Neurological Disorders

The compound's ability to interact with the central nervous system has led to its exploration in treating neurological disorders such as neuropathic pain and stroke. sEH inhibitors have shown efficacy in preclinical models for reducing pain and protecting against neuronal damage following ischemic events .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several azaspiro compounds, including this compound, and evaluated their biological activities. The results demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

Case Study 2: Inhibition of Soluble Epoxide Hydrolase

In another investigation, this compound was tested for its inhibitory effects on sEH in vitro. The findings revealed significant inhibition of sEH activity, correlating with reduced inflammation markers in treated cell cultures, indicating its therapeutic potential in inflammatory diseases .

Data Tables

StudyTargetResult
Synthesis StudyVarious Cancer Cell LinesInhibition of proliferation
sEH Inhibition StudySoluble Epoxide HydrolaseSignificant inhibition observed

Mechanism of Action

The mechanism of action of Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its benzyl group, which can enhance its binding affinity and specificity for certain targets. This makes it a valuable compound for drug design and other applications .

Biological Activity

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1211533-81-1) is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a spiro-fused azaspiroheptane framework, make it an interesting candidate for various biological applications, particularly in drug discovery and development.

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.310 g/mol
  • Structure : Contains a benzyl group and an amino group, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate enzymatic activity or receptor signaling pathways.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neuronal signaling and potentially providing benefits in neurodegenerative diseases.

Biological Activity Data

The following table summarizes the reported biological activities and findings related to this compound:

Activity TypeDescriptionReference
Antiviral ActivityDemonstrated potent activity against dengue virus in vitro.
Enzyme InhibitionInhibits specific kinases involved in cellular signaling pathways.
Neuroprotective EffectsExhibits neuroprotective properties in cell culture models.

Case Studies

  • Dengue Virus Inhibition : A study evaluated the efficacy of various compounds, including this compound, against dengue virus (DENV). Results indicated that this compound significantly inhibited DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing its potential as an antiviral agent .
  • Kinase Inhibition : Research into the structure-activity relationship (SAR) of spirocyclic compounds has shown that modifications to the azaspiro structure can enhance selectivity against specific kinases, reducing off-target effects commonly seen with other kinase inhibitors . this compound was highlighted for its improved target selectivity compared to traditional piperazine-based inhibitors.

Properties

IUPAC Name

benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-6-14(7-12)9-16(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYGZVHTMBPGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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